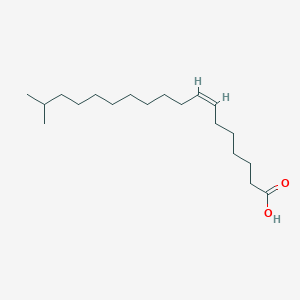

17-methyl-7Z-octadecenoic acid

Description

Contextualization within Lipid Biochemistry and Complex Fatty Acid Classes

Lipids are a diverse group of molecules, and fatty acids are their fundamental building blocks. Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated (no double bonds) or unsaturated (one or more double bonds). semanticscholar.org Their structure, including chain length, the presence and position of double bonds, and the addition of functional groups like methyl branches, dictates their physical and biological properties. rsc.orgnih.gov

Unsaturated fatty acids are crucial for maintaining the fluidity of cell membranes. The cis double bond introduces a kink in the fatty acid chain, preventing tight packing and thus lowering the melting point of the membrane. nih.gov Branched-chain fatty acids, commonly found in bacteria, also play a role in modulating membrane fluidity. quora.comwikipedia.org The methyl group in BCFAs can be located at various positions along the carbon chain, leading to different isomers with distinct properties. quora.com

17-Methyl-7Z-octadecenoic acid is an example of a fatty acid that combines both of these structural features: a methyl branch and an unsaturated bond. This combination is less common than saturated BCFAs or straight-chain unsaturated fatty acids, making it a subject of interest in understanding the complexity and functional diversity of lipids.

Significance of Branched-Chain and Unsaturated Fatty Acid Structures in Biological and Chemical Research

The specific structure of fatty acids is critical to their function. In bacteria, the synthesis of either unsaturated or branched-chain fatty acids is essential for survival, particularly at low temperatures, as these lipids help maintain membrane fluidity. nih.govnih.gov For example, Bacillus subtilis adjusts its fatty acid composition in response to temperature changes, increasing the proportion of lower-melting-point anteiso-branched fatty acids as the temperature drops. nih.gov

In some cases, the presence of specific branched-chain fatty acids can influence the host's immune response. For instance, Staphylococcus aureus synthesizes BCFAs, and a shift towards incorporating host-derived unsaturated fatty acids can lead to increased inflammation. plos.org

From a chemical research perspective, the unique structures of fatty acids like this compound present interesting synthetic challenges. The total synthesis of a related compound, (Z)-17-methyl-13-octadecenoic acid, highlights the complexity of creating these specific isomers in the lab. nih.gov Such synthetic work is crucial for producing pure standards for biological testing and for developing new therapeutic agents.

Overview of Current Research Trajectories for Specific Fatty Acid Isomers

Modern analytical techniques have enabled researchers to identify and quantify a vast array of fatty acid isomers, revealing their potential roles in health and disease. rsc.orgnih.gov The study of specific isomers has become a significant area of research, with investigations into their potential as biomarkers for diseases like cancer and diabetes. rsc.orgnih.gov

Research into marine organisms has uncovered a wealth of novel fatty acids with unique structures and biological activities. rsc.org For example, a study on the marine sponge Polymastia penicillus led to the discovery and synthesis of (Z)-17-methyl-13-octadecenoic acid, which exhibited antiprotozoal activity against Leishmania donovani. nih.gov This finding suggests that other, structurally similar fatty acids, such as this compound, may also possess interesting biological properties worthy of investigation.

The development of new analytical methods, such as those combining liquid chromatography with mass spectrometry and ozonolysis, is making it easier to identify and characterize novel fatty acid isomers from complex biological samples. biorxiv.org These advancements are expected to fuel further research into the specific roles of isomers like this compound in various biological systems.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H36O2 |

|---|---|

Molecular Weight |

296.5 g/mol |

IUPAC Name |

(Z)-17-methyloctadec-7-enoic acid |

InChI |

InChI=1S/C19H36O2/c1-18(2)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(20)21/h5,7,18H,3-4,6,8-17H2,1-2H3,(H,20,21)/b7-5- |

InChI Key |

GXUFWRIBHGDWJE-ALCCZGGFSA-N |

Isomeric SMILES |

CC(C)CCCCCCCC/C=C\CCCCCC(=O)O |

Canonical SMILES |

CC(C)CCCCCCCCC=CCCCCCC(=O)O |

Origin of Product |

United States |

Biological Occurrence and Distribution of 17 Methyl 7z Octadecenoic Acid

Natural Sources and Ecological Contexts

While direct synthesis of 17-methyl-7Z-octadecenoic acid by a specific microbe has not been definitively established, strong evidence points to a bacterial origin for closely related iso methyl-branched nonadecenoic acids. For instance, the isomeric compound (Z)-17-methyl-11-octadecenoic acid, found in the Caribbean sponge Calyx podatypa, is believed to originate from a marine bacterium. researchgate.net This hypothesis is supported by the initial identification of this isomer in sulfate-reducing bacteria such as Desulfobacter and Desulfobulbus. researchgate.net Branched-chain fatty acids are known to be key components of bacterial cell membranes, where they regulate fluidity and permeability. nih.gov Their presence in the tissues of host organisms is often indicative of symbiotic or dietary relationships with microbial communities.

The first and most definitive identification of this compound in nature was within an animal biological matrix. Researchers isolated this novel fatty acid from the siphonarid limpet, Siphonaria denticulata, a mollusk found in Queensland, Australia. researchgate.netnih.gov In this organism, it co-occurs with its isomer, 17-methyl-6(Z)-octadecenoic acid. researchgate.netnih.gov

Branched-chain fatty acids are primarily found in ruminant and dairy products due to the microbial activity in the rumen. nih.govcambridge.org However, there is currently no documented evidence of this compound in plant tissues. While some methyl-branched compounds are classified as Type-III insect sex pheromones, this compound has not been specifically identified as a pheromone component. nih.gov

The likely origin of related methyl-branched fatty acids in sulfate-reducing bacteria suggests a potential role for these compounds as biomarkers in specific anaerobic environments. researchgate.net The study of lipid profiles (lipidomics) in environmental samples can provide insights into microbial community structure and biogeochemical processes. The presence of such iso-fatty acids could indicate the activity of bacterial populations involved in the sulfur cycle.

Comparative Analysis of Fatty Acid Profiles Across Diverse Organisms

The fatty acid composition of an organism is a complex trait that varies significantly between and within species. The occurrence of this compound is a clear example of this variation.

The lipid profile of Siphonaria denticulata is distinct due to the presence of 17-methyl-6(Z)-octadecenoic acid and this compound. researchgate.netnih.gov These compounds are not reported as common constituents in other well-studied mollusks or marine invertebrates, highlighting a significant inter-species variation. The principal fatty acids in this limpet are more common ones like hexadecanoic acid, octadecanoic acid, and (Z)-9-octadecenoic acid. nih.gov The co-occurrence of both the 6(Z) and 7(Z) isomers of 17-methyloctadecenoic acid within the same organism is also a notable aspect of its lipid profile. researchgate.net

**Table 1: Selected Fatty Acids Identified in the Mollusk Siphonaria denticulata*** *This interactive table is based on data from Carballeira et al. (2001). researchgate.netnih.gov

| Compound Name | Classification | Presence in S. denticulata |

|---|---|---|

| This compound | Branched Monounsaturated | Present |

| 17-Methyl-6Z-octadecenoic acid | Branched Monounsaturated | Present |

| Hexadecanoic acid | Saturated | Principal Component |

| Octadecanoic acid | Saturated | Principal Component |

| (Z)-9-Octadecenoic acid | Monounsaturated | Principal Component |

The accumulation of branched-chain fatty acids (BCFAs) in animal tissues is heavily influenced by diet and the metabolic activity of gut microbiota. researchgate.net In ruminant animals, for example, changes in diet can alter the ruminal bacterial populations, which are the primary source for the BCFAs found in their milk and tissues. nih.govresearchgate.net For instance, grass-based diets are known to increase the concentration of certain BCFAs in milk compared to other feeds. nih.gov

While not studied directly for Siphonaria denticulata, it can be inferred that the accumulation of this compound is likely dependent on the presence and activity of specific bacteria within the mollusk's digestive system or its food sources. Factors such as the mollusk's diet, local environmental conditions, and the specific composition of its symbiotic microbial community would therefore be expected to influence the concentration of this unique fatty acid.

Table 2: General Factors Influencing Branched-Chain Fatty Acid (BCFA) Accumulation in Animals This table presents generalized factors based on research in ruminants. nih.govresearchgate.net

| Influencing Factor | Description |

|---|---|

| Diet Composition | The type of feed (e.g., grass vs. concentrate) impacts the microbial populations that synthesize BCFAs. |

| Gut Microbiota | The specific species of bacteria present and their metabolic state are crucial for BCFA production. |

| Host Animal Species | The digestive physiology of the host animal affects the absorption and incorporation of microbially-derived fatty acids. |

| Environmental Conditions | External factors can influence the availability of food sources and the health of symbiotic microbial communities. |

Advanced Analytical Methodologies for 17 Methyl 7z Octadecenoic Acid Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 17-methyl-7Z-octadecenoic acid, providing the necessary separation from other structurally similar fatty acids prior to detection and characterization.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like fatty acids, which are typically converted to their more volatile methyl esters. restek.comgcms.cz This powerful combination leverages the high separation efficiency of GC with the sensitive and specific detection capabilities of MS.

To enhance volatility and improve chromatographic behavior for GC analysis, fatty acids are commonly derivatized to their corresponding fatty acid methyl esters (FAMEs). restek.comgcms.cz This conversion is a critical sample preparation step. Several derivatization methods are employed:

Acid- or Base-Catalyzed Methylation: This common approach involves reacting the fatty acid with an alcohol, typically methanol (B129727), in the presence of an acid or base catalyst. researchgate.net

Boron Trifluoride (BF3)-Methanol: This reagent is effective for esterifying fatty acids, particularly those from complex lipid matrices. gcms.cz

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This method is used for the analysis of free fatty acids and can be particularly useful for short-chain and branched-chain fatty acids. nih.govnih.govresearchgate.net

Other Derivatizing Agents: Other reagents like N-acyl pyrrolidides and picolinyl esters can be used to create derivatives that provide more structural information upon mass spectrometric analysis, aiding in the localization of double bonds and branch points. ifremer.fr

The choice of derivatization strategy depends on the sample matrix, the concentration of the analyte, and the specific structural information required. The primary goal is to produce a volatile and stable derivative suitable for GC analysis. labtorg.kz

Table 1: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids

| Derivatization Reagent | Target Analyte Form | Key Advantages |

| Methanolic HCl/H2SO4 | Free Fatty Acids, Lipids | Widely used, effective for transesterification. researchgate.net |

| Boron Trifluoride-Methanol | Free Fatty Acids, Lipids | Efficient for a broad range of fatty acids. gcms.cz |

| Pentafluorobenzyl Bromide (PFBBr) | Free Fatty Acids | High sensitivity for trace analysis. nih.govresearchgate.net |

| N-Acyl Pyrrolidides | Free Fatty Acids | Provides diagnostic fragment ions for structural elucidation. ifremer.fr |

| Picolinyl Esters | Free Fatty Acids | Useful for determining double bond and branch point locations. ifremer.fr |

The successful separation of this compound from its isomers, including other positional and geometric isomers of methyl-octadecenoic acid, is highly dependent on the optimization of GC parameters. Key considerations include:

Column Selection: Highly polar capillary columns, such as those with cyanosilicone or polyethylene (B3416737) glycol (wax-type) stationary phases, are essential for resolving the complex mixtures of FAME isomers. sigmaaldrich.comsigmaaldrich.cominterchim.fr These columns provide the necessary selectivity to separate isomers based on differences in polarity, chain length, and the position and geometry of double bonds. interchim.fr

Temperature Programming: A carefully controlled oven temperature program is crucial. ifremer.fr A slow temperature ramp allows for better separation of closely eluting isomers. The initial and final oven temperatures, as well as the ramp rate, must be optimized for the specific column and analyte mixture. sigmaaldrich.comsigmaaldrich.com

Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically helium or hydrogen) affects chromatographic efficiency. Optimizing the flow rate ensures maximum resolution.

Injection Technique: The method of sample introduction, such as split or splitless injection, can impact peak shape and resolution.

Regular monitoring of column performance using a well-characterized FAME mixture is recommended to ensure consistent and optimal resolution. sigmaaldrich.comsigmaaldrich.com

Liquid Chromatography (LC) Coupled with Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful alternative and complementary technique to GC-MS for fatty acid analysis. nih.gov LC-MS is particularly advantageous for analyzing less volatile or thermally labile fatty acids and can often be performed without derivatization. nih.gov

The choice of ionization source is critical for the successful LC-MS analysis of fatty acids.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and ionic molecules. Fatty acids are typically analyzed in negative ion mode as [M-H]⁻ ions. rsc.org However, the ionization efficiency of free fatty acids in ESI can be poor. rsc.org Derivatization with reagents that introduce a permanently charged group can significantly enhance ionization efficiency in positive ion mode. rsc.orgrsc.org Post-column addition of a base can also improve the signal in negative ion mode. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is more suitable for less polar and thermally stable molecules. taylorandfrancis.com It can be more sensitive than ESI for certain lipids and is less susceptible to matrix effects. taylorandfrancis.comresearchgate.net APCI generally produces singly charged ions, which can simplify spectral interpretation. taylorandfrancis.com For unsaturated fatty acids, APCI can offer higher ionization efficiencies compared to saturated fatty acids. rsc.orgrsc.org

Table 2: Comparison of ESI and APCI for Fatty Acid Analysis

| Ionization Technique | Principle | Typical Analytes | Key Characteristics |

| Electrospray Ionization (ESI) | Ionization from a charged droplet. | Polar, ionic molecules. | Soft ionization, prone to matrix effects, can produce multiply charged ions. nih.gov |

| Atmospheric Pressure Chemical Ionization (APCI) | Gas-phase ion-molecule reactions. | Less polar, thermally stable molecules. | More energetic than ESI, less matrix suppression, typically produces singly charged ions. taylorandfrancis.com |

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of fatty acids, including the determination of branch points and double bond positions, which is often not possible with a single stage of mass analysis.

In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) of the analyte of interest is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID) or other activation methods, and the resulting product ions are analyzed in the second mass analyzer.

For branched-chain fatty acids like this compound, MS/MS analysis of the FAME derivative can yield characteristic fragment ions. nih.govresearchgate.net The fragmentation patterns often show enhanced cleavage at the site of the methyl branch, allowing for its localization along the fatty acid chain. nih.govresearchgate.netacs.org For instance, the fragmentation of iso- and anteiso-branched fatty acid methyl esters produces distinct ions corresponding to the loss of specific alkyl groups from the branched end of the molecule. nih.govresearchgate.net

Similarly, MS/MS can help to pinpoint the location of the double bond in unsaturated fatty acids, although this can be challenging with standard CID. Specialized fragmentation techniques, such as radical-directed dissociation (RDD), can provide more detailed structural information by inducing cleavage along the fatty acid chain, revealing the exact position of modifications like methyl branches and double bonds. nih.gov The analysis of doubly charged lipid-metal ion complexes in MS/MS experiments can also generate fragment ions that are diagnostic for branching sites. acs.org

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of lipids, including fatty acids like this compound. SFC offers several advantages over traditional liquid chromatography (LC) and gas chromatography (GC), such as faster analysis times, reduced solvent consumption, and the ability to analyze thermally labile compounds without derivatization. uva.es

In the context of fatty acid analysis, SFC is particularly advantageous due to its high chromatographic efficiency and unique selectivity. chromatographyonline.com The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent like methanol, allows for efficient separation of complex lipid mixtures. uva.es For acidic compounds such as this compound, the addition of acidic modifiers to the mobile phase can significantly improve peak shape and selectivity. chromatographyonline.com

While specific applications of SFC for the direct analysis of this compound are not extensively documented in publicly available literature, the principles of SFC suggest its high suitability. The technique has been successfully employed for the purification of other complex lipids, such as C17-polyacetylenes, demonstrating its potential for isolating specific fatty acid isomers. nih.gov The development of generic screening approaches in SFC allows for the rapid evaluation of different stationary phases and mobile phase compositions to achieve optimal separation of chiral and isomeric compounds. afmps.be

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural elucidation of this compound, confirming the position of the methyl branch and the geometry of the double bond.

¹H NMR: Proton NMR would provide information about the different types of protons in the molecule. Key signals would include those for the methyl group protons at the C17 position, the olefinic protons at the C7 and C8 positions (indicative of the double bond), the protons adjacent to the carbonyl group, and the long aliphatic chain protons. The coupling constants between the olefinic protons would be crucial in confirming the cis (Z) configuration of the double bond.

¹³C NMR: Carbon-13 NMR would show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the olefinic carbons, the carbon bearing the methyl group (C17), and the methyl carbon itself would be diagnostic. These shifts, when compared to known values for similar fatty acids, would confirm the carbon skeleton and the location of the double bond and methyl branch.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), would be employed to establish connectivity between protons and carbons, providing definitive proof of the structure.

A representative, though not specific, table of expected chemical shifts for similar structures is provided below:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| CH₃ (terminal) | ~ 0.88 (t) | ~ 14.1 |

| (CH₂)n | ~ 1.2-1.4 (m) | ~ 22-32 |

| CH₂-C= | ~ 2.0 (m) | ~ 27-30 |

| -CH=CH- | ~ 5.3-5.4 (m) | ~ 128-130 |

| CH₂-COOH | ~ 2.3 (t) | ~ 34 |

| COOH | ~ 11-12 (s) | ~ 179 |

| CH (at C17) | (multiplet) | (specific shift) |

| CH₃ (at C17) | (doublet) | (specific shift) |

| Note: This table is illustrative and actual values for this compound may vary. Data is based on general values for fatty acids. |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. pjoes.comhoriba.com

Infrared (IR) Spectroscopy: An IR spectrum of this compound would exhibit characteristic absorption bands. A broad band around 2500-3300 cm⁻¹ would indicate the O-H stretching of the carboxylic acid group. A sharp, strong peak around 1710 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C=C stretching of the cis double bond would appear as a weak band around 1655 cm⁻¹. mdpi.com The C-H stretching vibrations of the aliphatic chain would be observed around 2850-2960 cm⁻¹. pjoes.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. horiba.com The C=C stretching vibration around 1655 cm⁻¹ and the =C-H in-plane bending around 1265 cm⁻¹ are typically strong in Raman spectra of unsaturated fatty acids. mdpi.com The intense C-H stretching bands also provide a characteristic fingerprint. mdpi.com

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | |

| C=O (Carboxylic Acid) | Stretching | ~1710 (strong) | |

| C=C (cis) | Stretching | ~1655 (weak) | ~1655 (strong) |

| =C-H | Bending | ~1265 | |

| C-H (Aliphatic) | Stretching | 2850-2960 | 2850-2960 |

| This table presents generalized data for fatty acids. pjoes.commdpi.com |

High-Throughput Lipidomics Approaches and Data Analysis

Lipidomics involves the large-scale analysis of lipids in biological systems. nih.gov Mass spectrometry-based approaches are central to this field, enabling the comprehensive profiling and quantification of hundreds of lipid species, including this compound. nih.gov

Untargeted Lipidomics: This exploratory approach aims to comprehensively measure as many lipids as possible in a sample to identify potential biomarkers or metabolic changes. waters.comnih.gov An untargeted analysis of a biological sample could reveal the presence of this compound among a vast array of other lipids. nih.gov This method is hypothesis-generating and provides a broad overview of the lipidome. waters.com

Targeted Lipidomics: This hypothesis-driven approach focuses on the accurate and precise measurement of a predefined set of lipids. mdpi.com Once this compound has been identified as a lipid of interest, a targeted method would be developed for its specific detection and quantification. mdpi.com Targeted assays generally offer higher sensitivity, specificity, and quantitative accuracy compared to untargeted methods. mdpi.com

Both approaches typically utilize liquid chromatography coupled with high-resolution mass spectrometry (LC-MS) to separate and detect the lipids. wiley.com

Accurate quantification of this compound in biological samples is crucial for understanding its physiological or pathological significance. This is typically achieved using mass spectrometry in conjunction with a stable isotope-labeled internal standard.

An ideal internal standard for this compound would be a deuterated or ¹³C-labeled version of the molecule itself. Since this may not be commercially available, a structurally similar odd-chain fatty acid, such as 17:0 (heptadecanoic acid) or another isotopically labeled fatty acid, is often used. google.com The use of an internal standard is critical to correct for variations in sample extraction, derivatization (if performed), and instrument response, thereby ensuring high accuracy and precision in the quantitative results. rsc.orgresearchgate.net

The analytical workflow typically involves:

Sample Preparation and Extraction Protocols from Complex Biological Matrices

The accurate characterization of this compound from complex biological samples, such as plasma, tissues, or milk, is critically dependent on the efficacy of the sample preparation and extraction protocols employed. cambridge.orgcambridge.org These initial steps are designed to isolate lipids from other cellular components like proteins, carbohydrates, and salts, and to concentrate the analyte of interest for subsequent analysis. nih.govmdpi.com The selection of an appropriate extraction method is crucial and often depends on the biological matrix, the concentration of the target analyte, and the intended analytical technique. nih.govjfda-online.com

The primary challenges in extracting fatty acids from biological matrices include their presence in both free and esterified forms (e.g., in triglycerides, phospholipids (B1166683), and cholesterol esters) and the vast complexity of the lipidome itself. mdpi.comnih.gov Therefore, protocols often involve initial lipid extraction followed by steps such as saponification (to release esterified fatty acids) and derivatization (to enhance analytical detection). jfda-online.commdpi.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a foundational technique for lipid recovery from biological samples. nih.gov The most established methods are those developed by Folch and Bligh & Dyer, which utilize a chloroform-methanol-water solvent system to partition lipids into an organic phase. mdpi.com

Folch and Bligh & Dyer Methods: These classic methods are based on partitioning lipids into a chloroform (B151607) phase, while more polar molecules remain in an aqueous/methanol phase. nih.govmdpi.com The Folch method generally uses a larger solvent-to-sample ratio compared to the Bligh & Dyer method, making it suitable for samples with higher lipid content (>2%). mdpi.com For quantitative analysis, re-extraction of the protein residue is often recommended to ensure complete recovery. mdpi.com

Three-Phase Liquid Extraction (3PLE): A more recent innovation is the three-phase liquid extraction (3PLE) technique, which allows for both extraction and fractionation of lipids based on polarity in a single step. nih.govnih.gov This method uses a solvent system, such as hexanes, methyl acetate (B1210297), acetonitrile, and water, to create three distinct phases. nih.gov The upper organic phase is enriched with neutral lipids like triacylglycerols, while the middle organic phase contains the major glycerophospholipids. nih.govnih.gov This approach has shown advantages for mass spectrometry workflows by reducing ion suppression and increasing the number of identified lipid species. nih.govnih.gov

Table 1: Comparison of Common Liquid-Liquid Extraction (LLE) Methods for Lipids

| Method | Typical Solvent System | Key Principle | Primary Application/Advantage | Reference |

|---|---|---|---|---|

| Folch / Bligh & Dyer | Chloroform / Methanol / Water | Partitions total lipids into a single organic phase (chloroform layer), separating them from polar metabolites. | "Gold standard" for bulk lipid extraction from a wide range of biological matrices. nih.govmdpi.com | nih.govmdpi.com |

| Methyl-tert-butyl ether (MTBE) | MTBE / Methanol / Water | An alternative to chloroform-based methods where the lipid-rich organic layer forms the upper phase, simplifying sample handling. | Improved safety profile over chloroform; facilitates easier removal of the lipid phase. mdpi.com | mdpi.com |

| Three-Phase Liquid Extraction (3PLE) | Hexanes / Methyl Acetate / Acetonitrile / Water | Forms three phases (one aqueous, two organic) to simultaneously extract and fractionate lipids by polarity. nih.gov | Reduces ion suppression in MS; allows for separate analysis of neutral and polar lipids from a single extraction. nih.govresearchgate.net | nih.govnih.govresearchgate.net |

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is frequently used as a cleanup step after an initial LLE or as a standalone method for isolating specific lipid classes. nih.govnih.gov SPE offers a high degree of selectivity and can effectively remove interfering substances, making it invaluable for the analysis of trace-level fatty acids. nih.govaocs.org The choice of sorbent and elution solvents is tailored to the specific properties of the fatty acids being isolated. cambridge.orgcambridge.org

Aminopropyl-Bonded Silica (B1680970): Aminopropyl silica columns are effective for separating lipid classes based on polarity. cambridge.orgcambridge.orgnih.gov A common protocol involves applying a total lipid extract in a non-polar solvent like chloroform. cambridge.org Neutral lipids (e.g., cholesterol esters and triacylglycerols) can be eluted with solvents of low polarity such as hexane-diethyl ether, while more polar free fatty acids and phospholipids require more polar elution solvents like methanol or chloroform-methanol-water mixtures. cambridge.orgaocs.org This method has been successfully used to isolate non-esterified fatty acids (NEFA) from plasma with high recovery rates. cambridge.orgcambridge.org

Reversed-Phase Sorbents: Octadecylsilyl (ODS or C18) cartridges are used to retain non-polar compounds from an aqueous sample. aocs.org This is particularly useful for extracting free fatty acids from aqueous media like serum or plasma. aocs.org The sample is typically acidified to ensure the fatty acids are in their non-ionized form, loaded onto the conditioned cartridge, and after washing, the retained fatty acids are eluted with a solvent like diethyl ether or methanol. aocs.org

Table 2: Example of a Solid-Phase Extraction (SPE) Protocol for Fatty Acid Fractionation

| SPE Sorbent | Matrix | Target Analyte Class | Elution Solvent | Reported Recovery | Reference |

|---|---|---|---|---|---|

| Aminopropyl Silica | Plasma | Non-Esterified Fatty Acids (NEFA) | Diethyl ether / Acetic Acid (98:2 v/v) | 73.6% (SD 8.3) | cambridge.orgcambridge.org |

| Aminopropyl Silica | Plasma | Triacylglycerol (TAG) | Chloroform / Methanol (2:1 v/v) | 86.8% (SD 4.9) | cambridge.orgcambridge.org |

| Octadecylsilyl (ODS) | Seawater | Free Fatty Acids (short to long-chain) | 0.1 M Ammonium Hydroxide (B78521) in Water-Methanol (1:1 v/v) | Essentially complete for longer-chain fatty acids. | aocs.org |

Hydrolysis and Derivatization

For the analysis of total fatty acid content, including this compound, a hydrolysis step is necessary to cleave the fatty acids from their ester linkages in complex lipids. mdpi.comspringernature.com This is typically achieved through saponification using a base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in methanol. nih.govmdpi.com

Following extraction and hydrolysis, fatty acids are almost universally derivatized prior to analysis by gas chromatography-mass spectrometry (GC-MS). jfda-online.comnih.gov Derivatization converts the polar carboxylic acid group into a more volatile and less polar ester, improving chromatographic behavior and analytical sensitivity. nih.govresearchgate.net The most common derivatives are fatty acid methyl esters (FAMEs). nih.gov Reagents such as boron trifluoride (BF3) in methanol, methanolic HCl, or trimethyl sulfonium (B1226848) hydroxide (TMSH) are frequently used for this purpose. jfda-online.commdpi.comnih.gov An automated, online derivatization with TMSH has been shown to be a rapid and efficient method for high-throughput fatty acid profiling. nih.gov

Biological Roles and Functional Implications of 17 Methyl 7z Octadecenoic Acid

Involvement in Cellular Membrane Homeostasis and Fluidity

Unsaturated fatty acids, including various octadecenoic acid isomers, are fundamental components of cellular membranes, playing a crucial role in maintaining their structural integrity and fluidity. soton.ac.ukscispace.com The introduction of a double bond in the fatty acid chain, such as the cis double bond at the seventh carbon in 17-methyl-7Z-octadecenoic acid, creates a kink in the hydrocarbon tail. This irregularity disrupts the tight packing of phospholipid molecules in the membrane bilayer, thereby increasing membrane fluidity. This is a critical factor for numerous cellular functions, including the activity of membrane-bound enzymes and receptors, as well as transport processes across the membrane.

A comprehensive analysis of fatty acid isomers in human plasma and cancer cell lines has revealed a surprising diversity, including the identification of 7Z-octadecenoic acid. biorxiv.org This highlights the potential for a wide array of fatty acid structures to be involved in cellular membrane composition. The specific contribution of this compound to membrane homeostasis in different organisms and cell types remains an area for further investigation.

Role in Lipid Signaling Pathways in Model Organisms

Lipids are not merely structural components or energy storage molecules; they also act as critical signaling molecules in a variety of cellular processes.

Precursor to Bioactive Lipid Mediators (e.g., oxylipins, pheromones)

Unsaturated fatty acids are often precursors to a diverse range of bioactive lipid mediators, including oxylipins and pheromones. frontiersin.orgfrontiersin.orgnih.govnhri.org.twnih.gov

Oxylipins are a large family of oxygenated fatty acids that are involved in a wide array of physiological and pathological processes, including inflammation and immune responses. nih.govmdpi.commdpi.com They are formed through the action of enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 monooxygenases (CYP450), or via non-enzymatic free radical oxidation. nih.gov While research has extensively focused on oxylipins derived from common polyunsaturated fatty acids like arachidonic acid and linoleic acid, the potential for this compound to serve as a substrate for these enzymatic pathways exists. nhri.org.twresearcher.life The resulting hydroxylated, epoxidized, or ketonated derivatives could possess unique biological activities.

In the realm of chemical communication, long-chain unsaturated fatty acids and their derivatives are well-established as insect sex pheromones. frontiersin.orgwiley.comgoogle.com The biosynthesis of these pheromones often involves the modification of common fatty acids through desaturation, chain shortening or elongation, and functional group modification. nih.govplos.org For instance, studies in various moth species have shown that specific monounsaturated fatty acids are direct precursors to pheromone components. frontiersin.org Although a direct role for this compound as a pheromone precursor has not been explicitly documented, its structural features—an 18-carbon chain with a cis-7 double bond and a terminal methyl group—are consistent with the types of molecules used in insect chemical signaling.

Modulation of Cellular Processes (e.g., cell proliferation, programmed cell death) in In Vitro Systems

Fatty acids and their derivatives can significantly influence cellular processes such as proliferation and apoptosis (programmed cell death). For example, certain oxylipins have been shown to inhibit the proliferation of cancer cells and induce apoptosis. nih.gov The mechanisms underlying these effects are often linked to the modulation of key signaling pathways that control cell cycle progression and cell death.

While specific studies on the effects of this compound on cell proliferation and apoptosis are not available, research on related fatty acids provides some insights. For example, some fatty acids have been shown to impact cell proliferation in a dose- and time-dependent manner in cultured cell lines. nih.gov The structural characteristics of this compound, including its unsaturation and methyl branching, could potentially influence its interaction with cellular targets and thereby modulate these fundamental cellular processes.

Interactions with Microbial Communities (e.g., plant-bacteria crosstalk, rumen microbiology)

Fatty acids play a significant role in the complex interactions between organisms and their associated microbial communities.

In the context of plant-bacteria interactions, fatty acids and their oxylipin derivatives can act as signaling molecules, mediating both beneficial and pathogenic relationships. nih.gov They are involved in plant defense responses against pathogens and in the communication between plants and symbiotic microbes.

In ruminant animals like cattle, the rumen hosts a complex microbial ecosystem responsible for the digestion of plant material. nih.govfrontiersin.org The fatty acid composition of the rumen environment is diverse and dynamic, influenced by the animal's diet and the metabolic activities of the rumen microbes. nih.gov These microbes can modify dietary fatty acids through processes like biohydrogenation, which involves the saturation of double bonds. researchgate.net While the presence of various octadecenoic acid isomers in rumen digesta has been characterized, the specific role and metabolism of this compound within this ecosystem are not well-defined. nih.gov

Immunometabolic Modulation in Non-Human Model Systems

Immunometabolism is an emerging field that investigates the intricate link between metabolic processes and the immune system. Fatty acids are key players in this interplay, influencing the function and differentiation of immune cells. nih.gov Different fatty acids can have distinct effects on immune responses, with some promoting inflammation and others having anti-inflammatory properties. researchgate.netmdpi.com

The metabolism of fatty acids is crucial for the function of various immune cells, including macrophages and lymphocytes. nih.gov For instance, the differentiation and activation of certain T-cell subsets are dependent on fatty acid synthesis. nih.gov While direct evidence for the immunomodulatory role of this compound is lacking, its structural similarity to other bioactive fatty acids suggests it could potentially influence immune cell function and inflammatory responses in non-human model systems.

Synthetic Chemistry and Laboratory Preparation of 17 Methyl 7z Octadecenoic Acid

Total Synthesis Strategies for Stereodefined Branched Unsaturated Fatty Acids

Stereoselective Synthesis of the Z-Double Bond

The Wittig reaction is a cornerstone for the stereoselective synthesis of alkenes and is particularly well-suited for creating the Z-double bond found in many natural fatty acids. ijcmas.comnih.gov The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. nih.govresearchgate.net To achieve high Z-selectivity, non-stabilized ylides are typically employed under salt-free conditions. researchgate.netlookchem.com

A plausible synthetic route for 17-methyl-7Z-octadecenoic acid would involve the coupling of two synthons: an aldehyde fragment and a phosphonium (B103445) salt fragment. For instance, a C7 aldehyde-ester, such as methyl 7-oxoheptanoate, could be coupled with a C11-ylide derived from a phosphonium salt that contains the pre-formed iso-branched tail (e.g., (10-methylundecyl)triphenylphosphonium bromide).

Key Wittig Reaction Conditions for Z-Selectivity:

| Parameter | Condition for High Z-Selectivity | Rationale |

| Ylide Type | Non-stabilized or semi-stabilized | Favors the formation of a kinetically controlled cis-oxaphosphetane intermediate. researchgate.net |

| Solvent | Aprotic, non-polar (e.g., THF, ether) | Minimizes stabilization of intermediates that could lead to E/Z isomerization. nih.gov |

| Base | Strong, non-nucleophilic (e.g., NaHMDS, KHMDS) | Ensures rapid and complete deprotonation of the phosphonium salt under "salt-free" conditions, which prevents ylide equilibration and enhances Z-selectivity. rsc.org |

| Temperature | Low (e.g., -78 °C) | Stabilizes the kinetic cis-oxaphosphetane intermediate, favoring its collapse to the Z-alkene before equilibration can occur. nih.gov |

This table summarizes general conditions for achieving Z-selectivity in Wittig reactions, based on established principles in organic synthesis. researchgate.netnih.govrsc.org

An alternative to the Wittig reaction is the use of acetylenic chemistry. A strategy similar to that used for the synthesis of the 13Z isomer could be adapted. researchgate.net This would involve the coupling of an appropriate terminal alkyne and an alkyl halide, followed by a stereoselective partial hydrogenation of the resulting internal alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which reliably produces the Z-alkene. lookchem.com

Regioselective Introduction of the Methyl Branch at C17

The terminal iso structure, characterized by a methyl group on the penultimate carbon (C17 in this case), is a common feature in bacterial lipids. nih.gov Several practical synthetic methods have been developed to construct this feature on long alkyl chains. beilstein-journals.orgnih.gov

One effective approach starts from a long-chain lactone. For the synthesis of the C18 iso-tail required for 17-methyloctadecanoic acid, one could start with a C16 lactone like hexadecanolide. beilstein-journals.orgnih.gov The key steps are:

Grignard Addition: Reaction of the lactone with an excess of methylmagnesium bromide (CH₃MgBr) opens the ring and adds two methyl groups to the former carbonyl carbon, creating a tertiary alcohol with the desired terminal isopropyl structure. beilstein-journals.orgnih.gov

Reductive Deoxygenation: The resulting tertiary alcohol is then selectively reduced to the alkane. A common method for this transformation is treatment with triethylsilane (Et₃SiH) in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O). beilstein-journals.orgnih.gov

This sequence efficiently produces the saturated 17-methyloctadecane backbone, which can then be functionalized (e.g., by terminal oxidation to an alcohol, followed by conversion to a halide) to prepare it for coupling reactions like the Wittig reaction mentioned above.

Another established method involves the reaction of dialkyl cadmium compounds with the acid chloride of a half-ester, which has been successfully used for the synthesis of 17-methyloctadecanoic acid. acs.orgacs.org

Derivatization Methods for Research Applications

Chemical derivatization of this compound is crucial for its analysis and for its use in biological experiments. The most common derivatives are methyl esters for chromatography and isotopically labeled versions for metabolic studies.

Methyl Ester Synthesis for Analytical Standards and Characterization

Gas chromatography (GC) is the primary technique for analyzing fatty acid profiles. Because free fatty acids are not sufficiently volatile for GC analysis, they are almost universally converted to their corresponding fatty acid methyl esters (FAMEs). aocs.org The synthesis of the methyl ester of this compound serves to create a volatile derivative with excellent chromatographic properties, allowing for its separation and quantification.

Several reliable methods exist for the preparation of FAMEs. nih.govresearchgate.net

Common Reagents for FAME Synthesis:

Boron Trifluoride in Methanol (B129727) (BF₃-MeOH): A widely used and effective reagent for esterifying free fatty acids and transesterifying lipids. aocs.orgchromatographytoday.com The reaction typically involves heating the lipid sample with a 10-14% solution of BF₃ in methanol. A potential drawback is the possible formation of methoxy (B1213986) artifacts with polyunsaturated fatty acids under harsh conditions. aocs.org

Acidic Methanol (HCl-MeOH): Anhydrous methanolic hydrogen chloride (typically 1-5%) is another classic and highly effective reagent. nih.gov A convenient variation uses a mixture of concentrated aqueous HCl, methanol, and toluene, which has been shown to give high yields (>96%) for various lipid classes. nih.gov

Base-Catalyzed Transesterification: Reagents like sodium methoxide (B1231860) (NaOMe) or potassium hydroxide (B78521) (KOH) in methanol are very effective for transesterifying triacylglycerols and phospholipids (B1166683) but will not esterify free fatty acids. researchgate.net Therefore, they are often used in two-step procedures where saponification is followed by acid-catalyzed methylation. nih.gov

The resulting FAME can be analyzed by GC-Mass Spectrometry (GC-MS), where its retention time and mass spectrum provide definitive identification.

Isotopic Labeling for Metabolic Tracing and Mechanistic Studies

Stable isotope labeling is a powerful technique to trace the metabolic fate of fatty acids in biological systems. By introducing atoms with heavier isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) into the molecule, researchers can follow its incorporation into complex lipids and identify its breakdown products using mass spectrometry. nih.govacs.org

For branched-chain fatty acids like this compound, labeling can be achieved through several strategies:

Biosynthesis from Labeled Precursors: Many bacteria and some eukaryotes synthesize iso-fatty acids using branched-chain amino acids as primers. nih.govnih.gov For example, providing an organism with ¹³C-labeled L-leucine can lead to the biosynthesis of ¹³C-labeled iso-odd fatty acids, including C15iso and C17iso. nih.govnih.gov Similarly, ¹³C-labeled acetate can be used to label the fatty acid backbone during elongation. oup.com This biological approach is invaluable for studying fatty acid metabolism in living cells.

Chemical Synthesis with Labeled Reagents: A synthetic route can be adapted to incorporate isotopes at specific positions. For example, using a labeled methylating agent like ¹³CD₃I in a Grignard reaction could introduce a labeled methyl group at the C17 position. Alternatively, labeled precursors can be used in the construction of the carbon chain. For instance, deuterated stearic acid (17,17,18,18,18-d₅) is commercially available and serves as a labeled standard in lipidomics. nih.gov

Examples of Isotopic Labeling Strategies for Branched-Chain Fatty Acids:

| Labeling Precursor | Resulting Labeled Fatty Acid | Application/System Studied | Reference |

| ¹³C-labeled L-Leucine | ¹³C-labeled iso-odd BCFAs (e.g., C17iso) | Tracing BCFA incorporation into phospholipids in Staphylococcus aureus. | nih.gov |

| ¹³C-enriched bacterial diet | ¹³C-labeled C17iso | Quantifying newly incorporated fatty acids in Caenorhabditis elegans. | nih.gov |

| [2-¹³C]acetate | ¹³C-labeled PLFAs | Tracing acetate degradation by sulfate-reducing bacteria in environmental samples. | oup.com |

This table provides examples of how isotopic labeling is used to study the metabolism and incorporation of branched-chain fatty acids in various biological contexts.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the versatility of traditional organic chemistry. This approach is particularly promising for the synthesis of complex lipids, as enzymes can operate under mild conditions with high regio- and stereoselectivity, often reducing the need for cumbersome protection and deprotection steps. mdpi.com

While a dedicated chemoenzymatic route for this compound has not been specifically detailed, several enzymatic strategies could be envisioned for its synthesis:

Fatty Acid Synthase (FAS) Systems: Bacterial FAS systems are known to be capable of producing branched-chain fatty acids when supplied with the appropriate branched-chain primers, such as isobutyryl-CoA or isovaleryl-CoA, which derive from amino acids like valine and leucine (B10760876). biorxiv.orgbiorxiv.org A cell-free system using a purified FAS, supplied with isovaleryl-CoA as a starter unit and the necessary malonyl-CoA extender units, could potentially synthesize the saturated 17-methyloctadecanoyl-CoA backbone. nih.govportlandpress.com

Desaturase Enzymes: The introduction of the Z-double bond at the C7 position could be accomplished using a fatty acid desaturase. These enzymes exhibit high regio- and stereoselectivity. While desaturases that act on the Δ9 position are common, enzymes with Δ7 specificity exist. Engineering or identifying a desaturase that accepts 17-methyloctadecanoic acid (or its CoA ester) as a substrate could provide a direct enzymatic route to the final unsaturated product.

Lipase-Catalyzed Reactions: Lipases are robust enzymes widely used for the esterification and transesterification of fatty acids. researchgate.net In a chemoenzymatic approach, a lipase (B570770) like Candida antarctica lipase B (CAL-B) could be used for the final esterification step to produce the fatty acid or its methyl ester under mild conditions, which is particularly useful if other parts of the molecule are sensitive to the harsh conditions of purely chemical methods. acs.org

The development of such chemoenzymatic routes represents a green and efficient alternative to purely chemical total synthesis, leveraging the inherent selectivity of biocatalysts to construct complex molecular architectures. biorxiv.org

Future Directions and Emerging Research Avenues for 17 Methyl 7z Octadecenoic Acid Studies

Integration of Multi-Omics Data for a Systems-Level Understanding

A significant frontier in the study of 17-methyl-7Z-octadecenoic acid lies in the integration of multi-omics data, including lipidomics, genomics, and metabolomics. This systems-level approach is crucial for constructing a comprehensive picture of how this fatty acid functions within a biological context. nih.gov Lipidomics, a high-throughput analytical technique, allows for the systematic analysis of lipid composition and expression, revealing the intricate metabolic networks that influence the content and composition of fatty acids. nih.govfrontiersin.org By combining lipidomic data with transcriptomics, which examines gene expression, researchers can identify the genes and metabolic pathways that regulate the synthesis and metabolism of this compound. nih.gov

For instance, integrated analyses can pinpoint key enzymes and transcription factors involved in its biosynthesis and degradation. nih.govfrontiersin.org This approach has already proven effective in understanding fatty acid metabolism in various organisms, from yaks to foxtail millet. nih.govfrontiersin.org The LIPID MAPS initiative provides a robust classification system for lipids, which is essential for organizing and interpreting the vast datasets generated by these high-throughput methods. nih.gov Ultimately, the convergence of these "omics" disciplines will enable the construction of detailed models that predict how perturbations in one area, such as gene expression, affect the broader lipid landscape and the specific roles of this compound. nih.gov

Advanced Computational Modeling and Simulation of Lipid Interactions

The unique structural properties of branched-chain fatty acids like this compound necessitate the use of advanced computational modeling and simulation to understand their interactions within lipid bilayers. acs.orgresearchgate.net These in silico approaches provide insights into how the methyl branch and the cis double bond influence membrane fluidity, structure, and phase behavior. acs.org Atomistic and coarse-grained molecular dynamics (MD) simulations are powerful tools for studying these phenomena at a level of detail that is often inaccessible through experimental methods alone. nih.govresearchgate.net

Simulations can reveal how branched-chain fatty acids affect the ordering and thickness of the lipid bilayer, as well as properties like viscosity and bending modulus. acs.org These models have shown that branched fatty acids can increase bilayer fluidity, a critical factor for the function of microbial cell membranes. acs.org Furthermore, computational studies can predict how these lipids interact with membrane proteins, influencing their function. nih.gov By comparing simulations of branched-chain fatty acids with their straight-chain counterparts, researchers can elucidate the specific effects of the methyl group on membrane properties, such as the reduction of free volume in the hydrophobic core, which can impact the permeability of the membrane to small molecules. researchgate.net The development of more realistic computational models of bacterial membranes, incorporating a diverse composition of lipids including branched-chain fatty acids, represents a significant step forward in this field. researchgate.netacs.org

Exploration of Novel Biotechnological Applications Beyond Direct Therapeutics

While the direct therapeutic potential of fatty acids is an active area of research, future studies on this compound are expected to explore a wider range of biotechnological applications. mdpi.com The unique physicochemical properties conferred by its branched structure, such as a lower melting point and altered viscosity, make it a candidate for various industrial uses. creative-proteomics.comacs.org

One promising area is the development of novel biomaterials. For example, the incorporation of branched-chain fatty acids into polymers could lead to the creation of new bio-based products with desirable properties. The synthesis of phenolic-branched-chain fatty acids has already demonstrated the potential for creating new antimicrobial agents. researchgate.net

Another avenue of exploration is in the field of biofuels. Microbial production of branched-chain fatty acids could expand the range of available biofuels with improved properties, such as a higher octane (B31449) number. acs.org The enzymatic plasticity of certain enzymes involved in oxylipin biosynthesis, which can act on various fatty acid substrates, also opens up possibilities for biotechnological applications. mdpi.com Furthermore, the role of branched-chain amino acids, the precursors for some branched-chain fatty acids, in areas like enhancing meat quality and improving gut health in animals suggests potential applications in agriculture and animal husbandry. researchgate.netnih.gov

Development of Ultra-High-Resolution Analytical Techniques for Isomeric Characterization

A significant challenge in the study of fatty acids is the presence of numerous isomers with very similar chemical properties but potentially distinct biological functions. nih.govcapes.gov.br The development of ultra-high-resolution analytical techniques is therefore crucial for the accurate characterization of this compound and its isomers. biorxiv.org

Advanced mass spectrometry (MS) techniques, often coupled with chromatography, are at the forefront of this effort. capes.gov.brfrontiersin.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are continually being refined to improve the separation and identification of fatty acid isomers. nih.govfrontiersin.orgacs.org For instance, methods involving chemical derivatization can enhance the ionization efficiency and promote specific fragmentation patterns in MS/MS analysis, aiding in the structural elucidation of isomers. qut.edu.aunih.gov

Novel approaches such as ozone-induced dissociation (OzID) are emerging as powerful tools for the de novo identification of double bond positions in unsaturated fatty acids, even in complex biological mixtures. biorxiv.orgbiorxiv.org These methods allow for the discovery of previously uncharacterized fatty acid isomers and provide a more detailed picture of the lipidome. biorxiv.org The ability to distinguish between closely related isomers is essential for understanding the specific roles of this compound in biological processes. researchgate.net

Unraveling Complex Biological Interactions in Specific Ecosystems

Future research will increasingly focus on understanding the complex biological interactions of this compound in specific ecosystems, such as the intricate relationship between hosts and their microbial inhabitants. nih.govembopress.org The composition of the gut microbiota, for example, can significantly influence the host's lipid metabolism and immune responses. mdpi.com

Branched-chain fatty acids are known to be important components of the cell membranes of many bacteria, influencing their fluidity and function. researchgate.netcreative-proteomics.com The presence and abundance of this compound in the gut could therefore impact the composition and activity of the microbial community. In turn, the gut microbiota can modulate the availability and metabolism of nutrients, including fatty acids, for the host. bmbreports.org

Studies are beginning to explore how microbial metabolites, including short-chain fatty acids, regulate host processes such as inflammation and immune tolerance. nih.govmdpi.com The interplay between dietary fatty acids, the microbiota, and the host immune system is a critical area of investigation for understanding health and disease. mdpi.com By studying these interactions in detail, researchers hope to uncover the specific roles that this compound plays in maintaining homeostasis and how its dysregulation might contribute to pathological conditions. bmbreports.org

Q & A

Q. How should researchers design experiments to investigate the role of this compound in lipid signaling pathways?

- Answer : Use lipidomics platforms (LC-MS/MS) to quantify endogenous levels in tissues. Pair this with gene knockout models (e.g., CRISPR/Cas9) to identify enzymes involved in biosynthesis or degradation. Dose-response studies should include both physiological and supraphysiological concentrations to assess signaling thresholds .

Q. What are the key considerations for integrating this compound into multi-omics studies?

- Answer : Align lipidomic data with transcriptomic/proteomic datasets using pathway enrichment tools (e.g., KEGG, Reactome). Normalize data to total lipid content or housekeeping lipids (e.g., cholesterol). Metadata must include extraction protocols (e.g., Folch vs. Bligh-Dyer methods), as these significantly impact lipid recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.